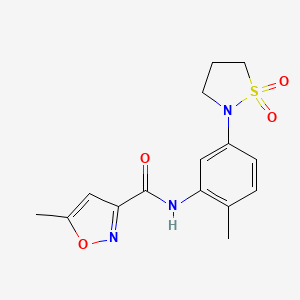

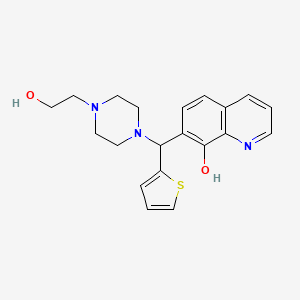

7-((4-(2-Hydroxyethyl)piperazin-1-yl)(thiophen-2-yl)methyl)quinolin-8-ol

説明

Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms within a molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry can be used to determine molecular structure .Chemical Reactions Analysis

Chemical reactions analysis involves studying the reactions that the compound undergoes. This can include reactions with other compounds, decomposition reactions, and reactions under various conditions .Physical And Chemical Properties Analysis

Physical and chemical properties include things like melting point, boiling point, solubility, density, and reactivity. These properties can often be found in chemical databases .科学的研究の応用

Corrosion Inhibition

Research on 8-Hydroxyquinoline-based piperazine derivatives, including compounds similar to 7-((4-(2-Hydroxyethyl)piperazin-1-yl)(thiophen-2-yl)methyl)quinolin-8-ol, has shown significant potential in corrosion inhibition. These compounds have been investigated for their effectiveness as corrosion inhibiting additives for steel in acidic environments. The derivatives were found to significantly improve the anti-corrosion properties of steel, with their efficiency depending on temperature, amount, and chemical structure. The compounds form a protective layer on the steel surface, thereby reducing corrosion rate through a mixed-type inhibitory activity (El faydy et al., 2020).

Antimicrobial Activity

Quinoline derivatives, including those structurally related to 7-((4-(2-Hydroxyethyl)piperazin-1-yl)(thiophen-2-yl)methyl)quinolin-8-ol, have been explored for their antimicrobial properties. Studies have synthesized and evaluated the antibacterial efficacy of these compounds against various strains, including methicillin-resistant Staphylococcus aureus (MRSA). Some quinolone agents bearing N-[2-(thiophen-3-yl)ethyl] piperazinyl moiety have shown promising results, highlighting the potential of these derivatives as antibacterial agents (Letafat et al., 2007).

Anticancer Properties

Recent research has focused on the synthesis and evaluation of quinoline derivatives for their anticancer activities. Studies involving compounds with structures similar to 7-((4-(2-Hydroxyethyl)piperazin-1-yl)(thiophen-2-yl)methyl)quinolin-8-ol have demonstrated promising results against various cancer cell lines, including human breast cancer and leukemia cells. These compounds have been shown to exhibit anti-proliferative activities, underscoring their potential in cancer treatment research (Parveen et al., 2017).

Anti-Leishmanial Activity

The quinolinamine derivative 4-[6-[6-methoxy-4-methyl-8-quinolinyl)amino]hexyl]-1-piperazineethanol, structurally related to 7-((4-(2-Hydroxyethyl)piperazin-1-yl)(thiophen-2-yl)methyl)quinolin-8-ol, has been investigated for its effectiveness against Leishmania donovani infections. This research highlights the potential of quinoline derivatives in developing treatments for parasitic infections (Johnson & Werbel, 1983).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

7-[[4-(2-hydroxyethyl)piperazin-1-yl]-thiophen-2-ylmethyl]quinolin-8-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O2S/c24-13-12-22-8-10-23(11-9-22)19(17-4-2-14-26-17)16-6-5-15-3-1-7-21-18(15)20(16)25/h1-7,14,19,24-25H,8-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAAMDLFHGJROHF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCO)C(C2=C(C3=C(C=CC=N3)C=C2)O)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701333269 | |

| Record name | 7-[[4-(2-hydroxyethyl)piperazin-1-yl]-thiophen-2-ylmethyl]quinolin-8-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701333269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

369.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

44 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID4249585 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

7-[[4-(2-Hydroxyethyl)piperazin-1-yl]-thiophen-2-ylmethyl]quinolin-8-ol | |

CAS RN |

315698-26-1 | |

| Record name | 7-[[4-(2-hydroxyethyl)piperazin-1-yl]-thiophen-2-ylmethyl]quinolin-8-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701333269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,4-dimethyl-3-[methyl(methylsulfonyl)amino]-N-propan-2-ylbenzenesulfonamide](/img/structure/B2841253.png)

![N-[2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-2,2-dimethylpropanamide](/img/structure/B2841261.png)

![N-[(4-fluorophenyl)methyl]-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide](/img/structure/B2841267.png)

![N-(4-pyridin-2-yl-1,3-thiazol-2-yl)-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-amine](/img/structure/B2841268.png)